molecular formula C13H12O3 B029756 6-Hydroxy-2-naphthaleneacetic acid methyl ester CAS No. 91903-08-1

6-Hydroxy-2-naphthaleneacetic acid methyl ester

Cat. No. B029756
CAS RN: 91903-08-1
M. Wt: 216.23 g/mol
InChI Key: GCWXJAKNVXRMMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-hydroxy-2-naphthaleneacetic acid and its derivatives, including the methyl ester form, involves catalytic aerobic oxidation as a key step. Nakamura et al. (2009) developed a method using NHPI-catalyzed aerobic oxidation, converting 2,6-diisopropylnaphthalene through several steps, including esterification and further oxidation, to produce methyl 6-hydroxy-2-naphthoate. This method emphasizes the importance of catalyst choice and oxidation conditions in achieving the desired product efficiently (Nakamura, Obora, & Ishii, 2009).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as (+)-6-methoxy-α-methyl-2-naphthaleneacetic acid (Naproxen), has been determined using X-ray diffraction techniques. Such studies reveal the arrangement of molecules in the crystal lattice, highlighting the impact of substituents on molecular conformation and interactions. The determination of molecular structures aids in understanding the physical and chemical properties of these compounds (Kim & Song, 1984).

Chemical Reactions and Properties

The reactivity of 6-hydroxy-2-naphthaleneacetic acid methyl ester and its analogs involves a variety of chemical transformations, such as condensation reactions, esterifications, and cycloadditions. These reactions are pivotal in synthesizing various organic compounds, including pharmaceuticals and materials with specific functionalities. The synthesis and characterization of Schiff base-ester linkages incorporating 2,6-disubstituted naphthalene ring systems exemplify the compound's utility in generating materials with unique mesomorphic properties (Thaker et al., 2012).

Physical Properties Analysis

The physical properties of 6-hydroxy-2-naphthaleneacetic acid methyl ester and its derivatives, such as solubility, melting point, and crystallinity, are influenced by molecular structure and intermolecular interactions. Spectroscopic techniques, including FT-IR, FT-Raman, and NMR, provide detailed information on the vibrational frequencies, molecular geometry, and electronic structure, facilitating the understanding of physical properties and the design of compounds with desired characteristics (Nagabalasubramanian, Karabacak, & Periandy, 2011).

Chemical Properties Analysis

The chemical properties of 6-hydroxy-2-naphthaleneacetic acid methyl ester, such as acidity, reactivity towards nucleophiles or electrophiles, and stability, are crucial for its applications in synthesis and material science. Studies on the synthesis, physicochemical properties, chemical stability, and enzymatic hydrolysis of alkyl esters of 6-methoxy-2-naphthylacetic acid reveal the potential of these compounds as prodrugs, showcasing the interplay between chemical structure and reactivity (Wadhwa, Chandiran, & Sharma, 2004).

Scientific Research Applications

  • Structural Characterization of Fatty Acid Methyl Esters

    • Field: Analytical Chemistry
    • Application: This research presents an HPLC/MS method for pinpointing the double and triple bonds in fatty acids .
    • Method: Fatty acid methyl esters were separated by reversed-phase HPLC with an acetonitrile mobile phase .
    • Results: The approach was applied to fatty acids with isolated, cumulated, and conjugated double bonds and triple bonds .
  • Analysis of FAMEs from Aqueous Samples

    • Field: Analytical and Bioanalytical Chemistry
    • Application: A novel, green analytical approach for the determination of 24 FAMEs from aqueous samples is proposed .
    • Method: The method is based on a headspace solid-phase microextraction (SPME) arrow followed by gas chromatography coupled to tandem mass spectrometry (GC–MS/MS) .
    • Results: The method led to low method detection limits (9–437 ng L −1) and high selectivity .
  • Partial Hydrogenation of Fatty Acid Methyl Esters

    • Field: Industrial Chemistry
    • Application: A low-cost Ni-B alloy catalyst was prepared by chemical reduction method and used for partial hydrogenation of fatty acid methyl esters .
    • Method: The conditions for catalyst preparation, including Ni to B ratio, pH of NaBH 4 solution, types and quantity of metal modifiers were optimized .
    • Results: The results of this application were not specified in the source .
  • Sustainable Production and Catalytic Transformations of FAMEs
    • Field: Sustainable Energy & Fuels
    • Application: This research highlights the recent achievements in the green and sustainable production of various chemicals from FAMEs, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions .
    • Method: The use of renewable feedstocks coupled with catalysis is one of the key principles of green chemistry .
    • Results: The use of FAMEs has advantages and they are more preferable as compared to vegetable oils due to fewer impurities, lower viscosity, etc .
  • Biodiesel Production

    • Field: Renewable Energy
    • Application: FAMEs are a key component in the production of biodiesel, a renewable and cleaner-burning fuel .
    • Method: FAMEs are produced through a process called transesterification, where vegetable oils or animal fats react with an alcohol (usually methanol) in the presence of a catalyst .
    • Results: The result is a mixture of FAMEs and glycerol, which can be separated and purified to produce biodiesel .
  • Lipid Analysis

    • Field: Biochemistry
    • Application: FAMEs are used in lipid analysis as they allow for the identification and quantification of fatty acids present in a sample .
    • Method: The sample is first subjected to a process called methylation, which converts the fatty acids into their corresponding FAMEs. These FAMEs can then be analyzed using techniques such as gas chromatography .
    • Results: This allows for the determination of the types and amounts of fatty acids present in the sample .

Future Directions

The future directions for the use of this compound are not specified in the available resources. Given its use in proteomics research , it may continue to be used in this field or potentially in related areas of biochemical research.

properties

IUPAC Name

methyl 2-(6-hydroxynaphthalen-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-13(15)7-9-2-3-11-8-12(14)5-4-10(11)6-9/h2-6,8,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWXJAKNVXRMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598235
Record name Methyl (6-hydroxynaphthalen-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2-naphthaleneacetic acid methyl ester

CAS RN

91903-08-1
Record name Methyl (6-hydroxynaphthalen-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(6-hydroxynaphthalen-2-yl)acetate
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